4-Amino-3-nitrobenzamidine
Overview
Description
4-Amino-3-nitrobenzamidine is a chemical compound with the molecular formula C₇H₈N₄O₂. It is known for its proapoptotic properties, meaning it can induce programmed cell death, particularly in certain cancer cell lines such as the human leukemia cell line K562
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-nitrobenzamidine typically involves the nitration of 4-aminobenzamidine. The process begins with the nitration of 4-aminobenzamidine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality product suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-nitrobenzamidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Various electrophiles can be used in the presence of a base to facilitate nucleophilic substitution reactions.
Major Products:
Reduction: 4-Amino-3-aminobenzamidine.
Substitution: Depending on the electrophile used, various substituted benzamidines can be formed.
Scientific Research Applications
4-Amino-3-nitrobenzamidine has several applications in scientific research:
Medicinal Chemistry: It is used as a proapoptotic agent to study the mechanisms of apoptosis in cancer cells.
Biological Studies: The compound is used to investigate the binding interactions with proteins such as Bcl2, which regulate cell death.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4-Amino-3-nitrobenzamidine exerts its effects involves binding to specific proteins that regulate apoptosis. For instance, it binds to the Bcl2 protein, disrupting its function and leading to the activation of the apoptotic pathway. This interaction triggers a cascade of molecular events that result in programmed cell death .
Comparison with Similar Compounds
- 4-Amino-3-nitrobenzoic acid
- 4-Amino-3-nitrobenzonitrile
- 4-Amino-3-nitrobenzamide
Comparison: 4-Amino-3-nitrobenzamidine is unique due to its specific proapoptotic activity and its ability to bind to apoptosis-regulating proteins like Bcl2. In contrast, similar compounds such as 4-Amino-3-nitrobenzoic acid and 4-Amino-3-nitrobenzonitrile may have different biological activities and applications. For example, 4-Amino-3-nitrobenzoic acid is used as a substrate in enzymatic reactions and peptide synthesis .
Properties
IUPAC Name |
4-amino-3-nitrobenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c8-5-2-1-4(7(9)10)3-6(5)11(12)13/h1-3H,8H2,(H3,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOWOFZBSGDDLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445321 | |
Record name | 4-Amino-3-nitrobenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148344-28-9 | |
Record name | 4-Amino-3-nitrobenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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